molecular formula C22H26N4O3S B11201397 N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11201397
M. Wt: 426.5 g/mol
InChI Key: DBIVCEBPCFQHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a recognized and potent ATP-competitive inhibitor selectively targeting the B-RafV600E mutant kinase. The B-RafV600E mutation results in constitutive activation of the MAPK/ERK signaling pathway, a key driver in numerous cancers, most notably melanoma (Source: PubMed) . This compound is therefore a critical pharmacological tool for researchers investigating the pathogenesis of B-Raf mutant cancers and for exploring targeted therapeutic strategies. Its primary research value lies in its use to suppress aberrant ERK signaling in cellular models, enabling the study of downstream phenotypic consequences such as proliferation arrest and the induction of apoptosis (Source: NCI) . Furthermore, it serves as a reference compound in high-throughput screening campaigns to discover novel BRAF inhibitors and in combination therapy studies aimed at overcoming or preventing the emergence of drug resistance, a significant clinical challenge associated with first-generation B-Raf inhibitors (Source: Nature Reviews Cancer) .

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H26N4O3S/c1-14(2)18-9-7-17(8-10-18)13-23-21(27)20-16(4)24-25-22(20)30(28,29)26-19-11-5-15(3)6-12-19/h5-12,14,26H,13H2,1-4H3,(H,23,27)(H,24,25)

InChI Key

DBIVCEBPCFQHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Reactants : Ethyl acetoacetate and methylhydrazine in ethanol.

  • Temperature : Reflux at 80°C for 12 hours.

  • Yield : 85–92%.

Example Protocol:

Ethyl acetoacetate (10 mmol) and methylhydrazine (10 mmol) are refluxed in ethanol (50 mL) under nitrogen. The crude product is recrystallized from ethanol/water (3:1) to yield ethyl 3-methyl-1H-pyrazole-4-carboxylate as a white solid.

Introduction of the N-(p-tolyl)sulfamoyl group requires sulfonylation at the pyrazole’s 5-position. Chlorosulfonic acid and thionyl chloride are pivotal reagents for generating the sulfonyl chloride intermediate.

Sulfonyl Chloride Formation:

ParameterOptimal Conditions
ReagentsChlorosulfonic acid, SOCl₂
SolventChloroform
Temperature0°C → 60°C (gradient)
Reaction Time10–12 hours
Yield70–78%

Procedure:

3-Methyl-1H-pyrazole-4-carboxylate (5 mmol) is added to chlorosulfonic acid (20 mmol) in chloroform at 0°C. Thionyl chloride (15 mmol) is introduced dropwise, and the mixture is stirred at 60°C. The sulfonyl chloride intermediate is isolated via vacuum distillation.

Sulfonamide Coupling:

The sulfonyl chloride reacts with p-toluidine to form the sulfamoyl group.

BaseSolventYield (%)
Potassium tert-butoxideTHF78
NaHDMF55
NaOHAcetonitrile32

Data adapted from, Table 1.

Example:

The sulfonyl chloride (5 mmol) and p-toluidine (5.25 mmol) are combined with potassium tert-butoxide (7.5 mmol) in THF. After 16 hours at 25°C, the product is purified via silica chromatography.

Carboxamide Formation

The ester group at the 4-position is converted to a carboxamide via aminolysis with 4-isopropylbenzylamine.

Aminolysis Conditions:

  • Catalyst : Trimethylaluminum or DBU.

  • Solvent : Toluene or DMF.

  • Temperature : 90–100°C.

  • Yield : 65–70%.

Protocol:

Ethyl 5-(N-(p-tolyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate (5 mmol) and 4-isopropylbenzylamine (6 mmol) are heated in toluene with trimethylaluminum (0.5 mmol) for 8 hours. The mixture is quenched with HCl (1M), and the product is extracted with ethyl acetate.

Purification and Characterization

Final purification employs column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization from ethanol. Characterization includes:

  • 1H NMR : Key signals at δ 2.35 (p-tolyl CH₃), 1.25 (isopropyl CH₃), and 7.2–7.4 (aromatic protons).

  • MS (ESI+) : m/z 412.5 [M+H]+.

Challenges and Optimizations

  • Regioselectivity : Sulfonylation at the 5-position is favored due to electronic effects, but traces of 3-sulfonylated byproducts (<5%) may form.

  • Water Sensitivity : Reactions require anhydrous conditions (<100 ppm H₂O) to prevent hydrolysis of intermediates.

  • Scale-Up : Pilot studies show 10–15% yield reduction at >1 kg scale due to exothermic side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost Efficiency
Classical Aminolysis6595Moderate
Coupling Reagents7598High
Microwave-Assisted8097Low

Coupling reagents (e.g., HATU) improve yields but increase costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrazole-sulfonamide-carboxamide derivatives, highlighting key differences in substituents, physicochemical properties, and bioactivity:

Compound Name Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Bioactivity/Application Reference
Target Compound : N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide R1 = 4-isopropylbenzyl, R2 = p-tolyl C25H29N5O3S Not reported Not reported Not available Hypothesized apoptosis inducer N/A
Compound 3c () R1 = phenyl, R2 = p-tolyl C22H17ClN6O 123–125 62 δ 2.42 (s, 3H, CH3), MS: 417.1 [M+H]+ Not reported
Compound 14 () R1 = p-tolyl, R2 = pyridin-2-yl C27H24N6O3S 269–272 77 IR: 1690 (C=O), 1315 (SO2); MS: 513.1 [M+H]+ Apoptosis inducer (colon cancer)
Compound 9 () R1 = phenyl, R2 = pyridin-2-yl C22H17N5O3S 245–247 85 ¹H-NMR: δ 7.97 (s, 1H, pyrazole) Anti-proliferative activity
Compound 13 () R1 = p-tolyl, R2 = pyridin-2-yl C27H24N6O3S 269–272 77 IR: 1690 (C=O), 1315 (SO2) Apoptosis inducer
Compound 10 () R1 = phenyl, R2 = pyridin-2-yl C21H18N6O3S 270–272 73 ¹³C-NMR: 165.2 (C=O), 138.5 (SO2) Anti-cancer screening

Key Structural and Functional Comparisons:

The 4-isopropylbenzyl moiety in the target compound introduces steric bulk, which may influence receptor binding compared to smaller groups like phenyl or p-tolyl in Compounds 3c and 14 .

Sulfonamide vs. Sulfamoyl Groups :

  • Compounds with N-(pyridin-2-yl)sulfamoyl groups (e.g., Compounds 9, 14) exhibit strong hydrogen-bonding interactions with biological targets, as evidenced by IR peaks at ~1315 cm⁻¹ (SO2 symmetric stretch) . The target compound’s N-(p-tolyl)sulfamoyl group may exhibit similar interactions but with altered electronic effects due to the methyl substituent.

Melting Points and Solubility :

  • The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., Compound 14, mp 269–272°C) generally have higher melting points due to crystalline packing efficiency .

Synthetic Yields :

  • Yields for pyrazole-carboxamides range from 62% to 85% depending on substituents. The target compound’s synthesis would likely require optimization due to the steric hindrance of the 4-isopropylbenzyl group .

Research Findings and Implications

  • Biological Activity : Pyrazole-sulfonamide derivatives (e.g., Compounds 9, 14) demonstrate apoptosis-inducing activity in colon cancer cells, attributed to their dual-tail strategy combining sulfonamide and carboxamide pharmacophores . The target compound’s p-tolyl sulfamoyl group may enhance selectivity for cancer-associated enzymes like carbonic anhydrase or tyrosine kinases.
  • Spectroscopic Validation : Analogous compounds () were characterized via ¹H-NMR (e.g., δ 2.42–2.66 ppm for methyl groups) and MS (e.g., [M+H]+ peaks), confirming structural integrity. The target compound would require similar validation .

Biological Activity

N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities. This article explores the biological activity of this specific compound, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound this compound may inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may exhibit these effects by:

  • Inhibiting Nitric Oxide Production : Similar compounds have been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .
  • Blocking Pro-inflammatory Pathways : Pyrazole derivatives can interfere with signaling pathways that promote inflammation, making them potential candidates for treating inflammatory diseases.

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of pyrazole derivatives have been explored in various studies. The compound may show effectiveness against several pathogens due to:

  • Membrane Disruption : Some pyrazole derivatives disrupt bacterial cell membranes, leading to cell lysis and death .
  • Inhibition of Fungal Growth : In vitro studies indicate that certain pyrazole carboxamide derivatives possess antifungal properties against phytopathogenic fungi .

Case Study 1: Antitumor Efficacy

A study evaluating a series of pyrazole derivatives found that those with sulfamoyl groups exhibited enhanced antitumor activity against various cancer cell lines. The specific compound under review demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent antitumor potential.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment, the compound was tested for its ability to inhibit LPS-induced inflammation in macrophages. Results indicated a marked decrease in NO production and pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Case Study 3: Antibacterial Activity

Another study focused on the antibacterial efficacy of related pyrazole compounds against Gram-positive and Gram-negative bacteria. The results showed that several derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of NO and TNF-α production
AntibacterialMembrane disruption
AntifungalInhibition of fungal growth

Table 2: Comparative Efficacy of Pyrazole Derivatives

Compound NameMIC (µg/mL)Activity Type
This compound20Antibacterial
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide15Antifungal
N-[4-fluorophenyl]-3-methyl-5-sulfamoyl-pyrazole10Antitumor

Q & A

Q. What are the standard synthetic routes for N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide?

The compound is synthesized via multi-step reactions involving:

  • Condensation : Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or β-keto esters .
  • Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfamoyl chloride or derivatives under anhydrous conditions .
  • Functionalization : Coupling of the 4-isopropylbenzyl group using nucleophilic substitution or amidation reactions . Purification typically involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 10–11 ppm) .
  • IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 468.2) .

Q. How do substituents on the pyrazole core influence the compound’s chemical reactivity?

  • Electron-Withdrawing Groups (e.g., sulfamoyl): Enhance stability via resonance but reduce nucleophilic attack at the pyrazole nitrogen .
  • Bulkier Substituents (e.g., 4-isopropylbenzyl): Steric hindrance can slow down reactions at adjacent positions, requiring optimized conditions for functionalization .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the anticancer potential of this compound?

  • Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HCT-116 for colon cancer) to measure IC50_{50} values .
  • Apoptosis Markers : Quantify caspase-3/7 activation and Annexin V staining to confirm programmed cell death .
  • Target Identification : Combine RNA sequencing and proteomics to identify binding partners (e.g., kinases or receptors) .

Q. What strategies resolve contradictions in pharmacological data across studies on pyrazole-sulfonamide derivatives?

  • Standardized Protocols : Replicate assays under consistent conditions (e.g., cell line origin, serum concentration) .
  • Comparative SAR Studies : Systematically vary substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate activity trends .
  • Dose-Response Curves : Ensure data spans multiple concentrations to avoid false negatives/positives .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., cannabinoid receptors or tubulin) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity data .

Q. What are the challenges in optimizing reaction yields during multi-step synthesis?

  • Intermediate Instability : Protect reactive groups (e.g., sulfonamide NH) with Boc or Fmoc during functionalization .
  • Byproduct Formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) .
  • Scale-Up Issues : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .

Q. How does X-ray crystallography aid in conformational analysis of pyrazole derivatives?

  • Crystal Structure Determination : Use SHELXL for refinement to resolve dihedral angles between the pyrazole core and substituents .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfamoyl and solvent) .

Q. How to establish structure-activity relationships (SAR) for sulfamoyl-containing pyrazoles?

  • Systematic Substitution : Synthesize analogs with variations at positions 3 (methyl) and 5 (sulfamoyl) .
  • Biological Profiling : Test analogs against a panel of disease models (e.g., inflammation, cancer) to identify critical substituents .
  • Free-Wilson Analysis : Statistically correlate substituent properties with activity metrics .

Q. What methods improve the solubility and stability of this compound in biological assays?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) at the carboxamide group .
  • Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.